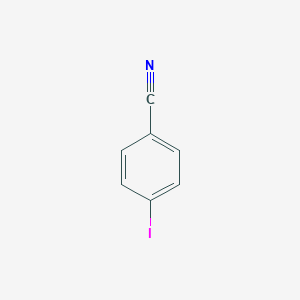

4-Iodobenzonitrile

描述

4-Iodobenzonitrile is an organic compound with the molecular formula C7H4IN. It is a derivative of benzonitrile where an iodine atom is substituted at the para position of the benzene ring. This compound is a light yellow crystalline powder and is primarily used in organic synthesis .

作用机制

Target of Action

4-Iodobenzonitrile is a chemical compound used in various organic synthesis processes . .

Mode of Action

The mode of action of this compound is primarily through its role as a reactant in organic synthesis. It participates in reactions such as Stille coupling , contributing to the formation of complex organic compounds.

Biochemical Pathways

this compound is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of ethyl-4′-cyano-4-nitro[1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene . These compounds may participate in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The result of this compound’s action is the formation of complex organic compounds through various synthesis reactions . The specific molecular and cellular effects would depend on the properties of the synthesized compounds.

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodobenzonitrile can be synthesized through various methods. One common method involves the iodination of benzonitrile using iodine and a suitable oxidizing agent. Another method includes the reaction of 4-bromobenzonitrile with sodium iodide in the presence of a copper catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the Sandmeyer reaction, where 4-aminobenzonitrile is diazotized and then treated with potassium iodide. This method is preferred due to its high yield and efficiency .

化学反应分析

Types of Reactions: 4-Iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Products include 4-azidobenzonitrile and 4-cyanophenylboronic acid.

Coupling Reactions: Products include biphenyl derivatives and other complex organic molecules.

科学研究应用

4-Iodobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of bioactive molecules and as a precursor in the synthesis of radiolabeled compounds for imaging studies.

Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

Industry: It is used as a catalytic agent and petrochemical additive

相似化合物的比较

- 4-Bromobenzonitrile

- 4-Chlorobenzonitrile

- 4-Fluorobenzonitrile

Comparison: 4-Iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and coupling reactions .

属性

IUPAC Name |

4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDXPVXJWTSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062819 | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-39-7 | |

| Record name | 4-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 4-iodobenzonitrile and how does it respond to pressure?

A1: this compound crystallizes in a monoclinic structure (space group I2/a) characterized by chains of molecules linked through C≡N···I halogen bonds. [] These chains are further stabilized by CH···I, CH···N, and π-stacking interactions. [] Interestingly, the halogen bond demonstrates remarkable robustness under pressure, being the least compressible interaction in the structure. [] While the crystal structure remains stable up to 5.0 GPa, a transition to a triclinic phase (P1¯) occurs at 5.5 GPa, driven by strain relief in the π∙∙∙π interactions. [] This transition significantly impacts the crystal's optical properties, causing darkening and reduced transmittance. []

Q2: How does the halogen bond in this compound contribute to the mechanical properties of its crystals?

A2: The strength and flexibility of the C-I...N≡C halogen bond directly influence the mechanical properties of this compound crystals. [] While strong in its linear conformation, this bond becomes significantly destabilized upon deviation from linearity, leading to brittleness. [] This contrasts with 4-bromobenzonitrile and 4-chlorobenzonitrile, which exhibit elastic and plastic bending, respectively, due to the more forgiving nature of their halogen bonds upon bending. []

Q3: Can this compound be used to enhance the luminescent properties of other organic materials?

A3: Yes, this compound has shown promise in enhancing the phosphorescence of specific organic molecules. For instance, doping the non-luminous this compound crystal matrix with iodo difluoroboron dibenzoylmethane (I-BF2dbm-R) derivatives leads to the formation of halogen bonds between the cyano group of the matrix and the iodine atom of the dopant. [] This interaction restricts non-radiative decay pathways and boosts spin-orbit coupling, resulting in doped crystals exhibiting remarkably efficient room-temperature phosphorescence. []

Q4: How does this compound participate in palladium-catalyzed reactions?

A4: this compound serves as an effective initiator in palladium-catalyzed Suzuki–Miyaura catalyst-transfer condensation polymerization (CTCP). [] Specifically, reacting this compound with an AmPhos Pd precatalyst generates an initiator in situ. [] This initiator facilitates the controlled polymerization of monomers like thiophene and fluorene, ultimately yielding polymers with well-defined structures and controlled molecular weights. []

Q5: Can the reactivity of this compound be exploited for the synthesis of other fluorinated compounds?

A5: Research indicates that reactions of pentafluorobenzonitrile often lead to the displacement of the 4-fluorine atom. [] This reactivity pattern suggests that substituting the 4-fluorine atom in pentafluorobenzonitrile with iodine could offer a strategic pathway to synthesize diverse tetrafluoro-4-iodobenzonitrile derivatives.

Q6: What are the potential applications of this compound in analytical chemistry?

A6: this compound shows potential as a derivatization reagent in chromatographic techniques. For instance, it can react with L-p-boronophenylalanine in blood samples via Suzuki coupling, enabling the detection and quantification of this important biomarker. []

Q7: How can computational chemistry contribute to the understanding of this compound?

A7: Computational techniques like PIXEL calculations have been instrumental in analyzing the energetic contributions of different intermolecular interactions in this compound crystals under pressure. [] These calculations provide valuable insights into the driving forces behind pressure-induced phase transitions and the stability of different crystallographic arrangements. [] Additionally, DFT calculations can be employed to study the strength and geometry of C-X...N≡C halogen bonds, providing a deeper understanding of their role in crystal structure and properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。